4-(Benzotriazol-1-yl)phenol
Description
Historical Development of Benzotriazole (B28993) Chemistry in Academic Research
The journey of benzotriazole chemistry began with its synthesis in the late 19th century. However, its utility and the subsequent academic interest surged significantly in the mid-20th century. Initially, benzotriazole gained prominence as a corrosion inhibitor, particularly for copper and its alloys. tandfonline.comlpu.in This application spurred a wave of research into its chemical properties and potential derivatives.
By the 1960s, the focus expanded to include the photostable characteristics of certain benzotriazole derivatives, leading to the development of phenolic benzotriazoles as UV absorbers. lpu.innih.govresearchgate.net Academic research has since explored various synthetic methodologies, from classical diazotization reactions of o-phenylenediamines to more modern, efficient, and environmentally conscious approaches. lpu.ingsconlinepress.com The versatility of the benzotriazole scaffold has allowed for the synthesis of a wide range of derivatives with tailored properties, driving continuous investigation into their synthesis and applications. gsconlinepress.comnih.gov
Structural Classifications and Isomeric Considerations within Phenolic Benzotriazoles
Phenolic benzotriazoles can be broadly classified based on the substitution pattern on both the phenol (B47542) and benzotriazole rings. The position of the phenol group relative to the nitrogen atoms of the triazole ring is a key structural feature. The connection can occur at the N-1 or N-2 position of the benzotriazole ring, leading to different isomers with distinct chemical and physical properties.
Specifically, the term "phenolic benzotriazoles" often refers to 2-(2-hydroxyphenyl)-2H-benzotriazoles, where the phenol group is attached at the 2-position of the benzotriazole ring and ortho to the hydroxyl group of the phenol. industrialchemicals.gov.aumdpi.com This ortho-hydroxy substitution is crucial for the intramolecular hydrogen bond that is fundamental to their UV-stabilizing mechanism. mdpi.comresearchgate.net
However, other isomers, such as 4-(Benzotriazol-1-yl)phenol, exist where the phenol group is attached to the N-1 position of the benzotriazole ring. In this case, the hydroxyl group is at the para-position of the phenyl ring. The isomeric placement significantly influences the molecule's electronic properties, reactivity, and potential applications. Isomers of phenolic benzotriazoles can also arise from different substitution patterns on the phenolic ring itself, such as the placement of alkyl groups. europa.eunih.gov
| Isomer Type | Description | Key Structural Feature |
| 2-(2-Hydroxyphenyl)-2H-benzotriazoles | Phenol group attached to the N-2 position of the benzotriazole ring, with the hydroxyl group at the ortho position of the phenol. | Intramolecular hydrogen bond between the phenolic hydroxyl and a triazole nitrogen. |
| 1-(Hydroxyphenyl)-1H-benzotriazoles | Phenol group attached to the N-1 position of the benzotriazole ring. | The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) defines the specific isomer. |
| Substituted Phenolic Benzotriazoles | Additional functional groups on the phenolic and/or benzotriazole rings. | Varied substitution patterns lead to a wide range of derivatives with tailored properties. |
Current Research Landscape and Academic Relevance of this compound
Current research on phenolic benzotriazoles, including this compound, is multifaceted. A significant area of investigation focuses on the synthesis of novel derivatives with enhanced properties. This includes the development of more efficient and sustainable synthetic routes. gsconlinepress.combu.edu.eg For instance, researchers are exploring methods for the regioselective N-alkylation of benzotriazole to control the formation of specific isomers. gsconlinepress.com
Furthermore, the academic community is actively exploring the application of these compounds beyond their traditional role as UV stabilizers. Studies have investigated the potential of benzotriazole derivatives in medicinal chemistry, with some showing antimicrobial, antifungal, and anti-inflammatory activities. nih.govgsconlinepress.com The unique electronic and structural properties of compounds like this compound make them interesting candidates for materials science applications, such as in the development of new polymers and functional materials. researchgate.netrsc.org Research into the electrochemical behavior and photophysical properties of these molecules continues to provide fundamental insights into their function and potential for new applications. rsc.orgresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H9N3O/c16-10-7-5-9(6-8-10)15-12-4-2-1-3-11(12)13-14-15/h1-8,16H |
InChI Key |
OGTQJMALTRZWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzotriazol 1 Yl Phenol and Its Analogues
Strategic Approaches to C-N Bond Formation at the Benzotriazole (B28993) N1 Position
The construction of the C-N bond at the N1 position of the benzotriazole ring is a critical step in the synthesis of 4-(Benzotriazol-1-yl)phenol and its derivatives. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.
Nucleophilic Substitution Reactions for Phenolic Attachment
Nucleophilic substitution is a direct and widely employed method for attaching a phenolic moiety to the benzotriazole core. This typically involves the reaction of a benzotriazole anion with an activated phenol (B47542) derivative or the reaction of benzotriazole with an aryl halide under catalytic conditions.
One common approach involves the N-alkylation of benzotriazole with alkyl halides in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. tsijournals.com However, this method can often lead to a mixture of N1 and N2 isomers. tsijournals.com More advanced methods utilize phase-transfer catalysts to improve selectivity and yield. For instance, the reaction of benzotriazole with alkyl halides can be carried out in the presence of SiO₂/TBAB under thermal or microwave irradiation, though isomer mixtures may still be observed. tsijournals.com
Another strategy involves the displacement of a leaving group on a benzene (B151609) ring by the benzotriazole nucleophile. For example, the synthesis of 4-(benzotriazol-1-yl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalodinitrile has been achieved through the nucleophilic aromatic substitution of a bromine atom in 4-bromo-5-nitrophthalodinitrile with a 2-aminophenylamine residue, followed by cyclization to form the benzotriazole ring and subsequent substitution of the nitro group. researchgate.net
The Chan-Lam-Evans reaction provides a copper-catalyzed route for the formation of C-N bonds. researchgate.net This method allows for the coupling of benzotriazoles with boronic acids, offering a versatile approach to a variety of substituted analogues.
| Reactants | Reagents/Catalysts | Product | Key Features |
| Benzotriazole, Alkyl Halide | NaOH or K₂CO₃ | N1- and N2-alkyl benzotriazoles | Simple, but often yields isomer mixtures. tsijournals.com |
| Benzotriazole, Alkyl Halide | SiO₂/TBAB, Microwave | N1- and N2-alkyl benzotriazoles | Improved reaction conditions, but isomer separation may be needed. tsijournals.com |
| 4-bromo-5-nitrophthalodinitrile, 2-aminophenylamine | Base | 4-(Benzotriazol-1-yl)-substituted phthalodinitrile | Multi-step synthesis involving initial substitution and subsequent cyclization. researchgate.net |
| Benzotriazole, Arylboronic Acid | Copper Catalyst | N-Aryl benzotriazole | Versatile Chan-Lam-Evans coupling for a wide range of analogues. researchgate.net |
Diazonium Coupling and Reductive Cyclization Routes
A traditional and robust method for the synthesis of benzotriazole derivatives involves the diazotization of an ortho-substituted aniline (B41778) followed by coupling and reductive cyclization. This multi-step process offers a high degree of control over the final structure.
The general pathway begins with the diazotization of an o-nitroaniline derivative using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures (0–5°C) to form a diazonium salt. This diazonium salt is then coupled with a phenol derivative in an alkaline medium (pH 8–10) to produce an azo intermediate. The final step is the reductive cyclization of the azo compound. This can be achieved using various reducing agents, such as sodium dithionite, glucose, or catalytic hydrogenation (e.g., Pd/C), followed by acid-catalyzed cyclization to form the benzotriazole ring.
A one-pot variation of this method involves the reductive cyclization of o-nitrophenylazo compounds with benzyl (B1604629) alcohol and sodium hydroxide, which can yield both 2-(2H-benzotriazol-2-yl)phenols and their 1-oxide derivatives in good yields. researchgate.net Another approach involves the intramolecular cyclization of a mono-diazonium salt formed from o-phenylenediamine (B120857) and nitrous acid. scribd.com
| Starting Material | Key Steps | Reagents | Product |
| o-Nitroaniline and Phenol derivative | Diazotization, Azo Coupling, Reductive Cyclization | NaNO₂, HCl; Phenol, NaOH; Na₂S₂O₄ or H₂/Pd-C | 2-(2-Hydroxyphenyl)-2H-benzotriazole |
| o-Nitrophenylazo phenol | Reductive Cyclization | Benzyl alcohol, NaOH | 2-(2H-Benzotriazol-2-yl)phenol and its 1-oxide researchgate.net |
| o-Phenylenediamine | Diazotization, Intramolecular Cyclization | NaNO₂, Acetic Acid | Benzotriazole scribd.com |
Mannich-Type Condensations and Related Aminoalkylations
Mannich-type reactions provide a powerful tool for the aminoalkylation of phenols and the synthesis of benzotriazole-containing Mannich bases. These reactions typically involve the condensation of an amine, an aldehyde, and an active hydrogen compound.
In the context of benzotriazole synthesis, N-[α-Amino(hetero)arylmethyl]benzotriazoles can be used to amino(hetero)arylmethylate phenols. bu.edu.eg This involves the displacement of the benzotriazole moiety from the N-[α-(dialkylamino)alkyl]benzotriazole with a phenolate (B1203915) anion, often in the presence of a catalyst like 18-crown-6. bu.edu.eg This method has been successfully applied to a variety of aromatic and heteroaromatic aldehydes, yielding phenolic Mannich bases in good yields. bu.edu.eg
The synthesis of the starting N-(α-aminobenzyl)benzotriazoles can be achieved by combining benzotriazole, an aldehyde, and a secondary amine with azeotropic removal of water. bu.edu.eg Friedel-Crafts-type reactions of 1-(chloromethyl)benzotriazole with arenes in the presence of aluminum halides also provide a route to 1-(arylmethyl)benzotriazoles. rsc.org These intermediates can then be further functionalized.
A simple and environmentally friendly method has been developed for the exclusive formation of 1H-benzotriazol-1-ylalkylphenols from hydroxybenzyl alcohols and benzotriazole. researchgate.net
| Reactants | Reagents/Catalyst | Product | Key Features |
| N-[α-(Dialkylamino)alkyl]benzotriazole, Sodium Phenolate | 18-crown-6 (catalytic) | Phenolic Mannich Base | Displacement of benzotriazole by phenolate. bu.edu.eg |
| Benzotriazole, Aldehyde, Secondary Amine | Azeotropic removal of water | N-(α-Aminobenzyl)benzotriazole | Preparation of the key intermediate. bu.edu.eg |
| 1-Chloromethylbenzotriazole, Arene | Aluminum Halide | 1-(Arylmethyl)benzotriazole | Friedel-Crafts approach to intermediates. rsc.org |
| Hydroxybenzyl alcohol, Benzotriazole | - | 1H-Benzotriazol-1-ylalkylphenol | Environmentally benign, exclusive formation of the N1-isomer. researchgate.net |
Catalytic Systems and Reaction Optimization for Selective Synthesis
The development of efficient catalytic systems is crucial for achieving high selectivity and yield in the synthesis of this compound and its analogues. Catalysts can influence the regioselectivity of C-N bond formation and enable reactions under milder conditions.
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of 1-aryl-1H-benzotriazoles. nih.gov This method involves the intramolecular amination of aryl triazene (B1217601) compounds, effected by a catalytic amount of Pd(OAc)₂, to achieve cyclization at moderate temperatures. nih.gov
Copper-catalyzed reactions, such as the Chan-Lam-Evans coupling, are also widely used for C-N bond formation. researchgate.net These reactions allow for the coupling of benzotriazoles with a variety of partners, including aryl boronic acids. mdpi.com Optimization of reaction parameters such as solvent, base, and temperature is key to maximizing the efficiency of these catalytic systems.
In the context of reductive cyclization, the choice of catalyst can be critical. For instance, the use of a Pd/C catalyst is common for the hydrogenation of azo intermediates. More recently, mixed oxides have been explored as highly selective catalysts for the flash pyrolysis of phenacyl benzotriazole, leading to the one-pot synthesis of dibenzazepin-7-one. researchgate.net
The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance the rate and selectivity of nucleophilic substitution reactions by facilitating the transfer of the benzotriazole anion into the organic phase. tsijournals.com
| Reaction Type | Catalyst | Substrates | Product | Significance |
| Intramolecular Amination | Pd(OAc)₂ | Aryl triazene | 1-Aryl-1H-benzotriazole | C-H activation for efficient cyclization. nih.gov |
| C-N Coupling | Copper salts | Benzotriazole, Arylboronic acid | N-Aryl benzotriazole | Versatile Chan-Lam-Evans reaction. researchgate.netmdpi.com |
| Reductive Cyclization | Pd/C | Azo intermediate | Benzotriazole | Standard method for hydrogenation. |
| Flash Pyrolysis | Mixed Oxides | Phenacyl benzotriazole | Dibenzazepin-7-one | Selective one-pot synthesis. researchgate.net |
| Nucleophilic Substitution | Tetrabutylammonium bromide (TBAB) | Benzotriazole, Alkyl halide | N-Alkyl benzotriazole | Phase-transfer catalysis for improved efficiency. tsijournals.com |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of this compound derivatives aims to reduce the environmental impact and improve the sustainability of chemical processes. ijfmr.comnih.gov Key principles include atom economy, use of safer solvents, energy efficiency, and catalysis. acs.orgacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov Solvent-free reactions, often facilitated by microwave irradiation or grinding, are particularly attractive. ijfmr.com For example, a solvent-free synthesis of 4,4'-diaminotriphenylmethanes has been achieved using microwave irradiation. ijfmr.com
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Microwave-assisted synthesis has been shown to be a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and purer products. athensjournals.gr
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. ijfmr.com The development of highly active and selective catalysts is a cornerstone of green chemistry.
An environmentally benign method for the synthesis of 1H-benzotriazol-1-ylalkylphenols from hydroxybenzyl alcohols and benzotriazole has been reported, highlighting a move towards greener synthetic routes. researchgate.net
Synthesis of Isotopic Variants for Mechanistic Elucidation
The synthesis of isotopically labeled analogues of this compound is a valuable tool for elucidating reaction mechanisms and studying metabolic pathways. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), allows for the tracking of molecules and their fragments.
For example, ¹H NMR spectroscopy studies at low temperatures have been used to investigate the tautomerism of benzotriazole in solution, revealing the presence of different isomers and adducts. nih.gov The synthesis of ¹¹C-labeled peptides has been achieved for use in Positron Emission Tomography (PET) imaging, demonstrating the feasibility of incorporating short-lived radioactive isotopes into complex molecules. nih.gov
The general strategies for synthesizing isotopic variants often mirror those for the unlabeled compound, but with the use of an isotopically labeled starting material or reagent at a key step. For instance, a ¹³C-labeled phenol could be used in a diazonium coupling reaction to produce a ¹³C-labeled this compound. The specific position of the label can be chosen to probe a particular aspect of the reaction mechanism or metabolic transformation.
The synthesis of custom reference standards of metabolites, which often involves isotopic labeling, is crucial for quantitative analysis in metabolic studies. For example, hydroxylated and oxo derivatives of benzotriazole-based UV absorbers have been synthesized to serve as standards in environmental and toxicological research. researchgate.net
Molecular Structure, Conformation, and Spectroscopic Characterization
Crystallographic Analysis and Solid-State Architecture
In studies of compounds structurally related to 4-(Benzotriazol-1-yl)phenol, the benzotriazole (B28993) ring is consistently found to be nearly planar. For instance, in 1-benzyl-1H-benzotriazole, the maximum deviation from planarity for the benzotriazole ring system is a mere 0.0173 (18) Å. researchgate.net Similarly, in 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, the benzotriazole moiety is confirmed to be planar.
Table 1: Selected Crystallographic Data for Benzotriazole Derivatives
| Compound | Dihedral Angle (Benzotriazole-Phenyl) | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-(1H-Benzotriazol-1-yl)-1-phenylethanol | 13.43 (4)° | - | - | nih.gov |
| 2-(2H-Benzotriazol-2-yl)phenol derivative | 16.6 (2)° | - | - | researchgate.net |
| 3-(1H-Benzotriazol-1-yl)-1-(4-fluorophenyl)propan-1-one | 19.0 (1)° | - | - | researchgate.net |
| 1-Benzyl-1H-benzotriazole | 75.08 (8)° | - | - | researchgate.net |
| 1-((1H-Benzotriazol-1-yl)methyl)naphthalen-2-ol | 71.8 (2)° (between aromatic rings) | Monoclinic | P21/c | mdpi.comdntb.gov.uaresearchgate.net |
Data presented is for related structures to illustrate typical crystallographic features of benzotriazole-containing compounds.
The way molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal packing and influence physical properties like melting point and solubility.
Hydrogen bonding is a predominant intermolecular force in the crystal structures of phenolic benzotriazoles. The hydroxyl group of the phenol (B47542) ring can act as a hydrogen bond donor, while the nitrogen atoms of the benzotriazole ring can act as acceptors. This can lead to the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. For example, in the solid state structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, intermolecular N···H-O hydrogen bonds are observed, linking the molecules together. mdpi.comdntb.gov.uaresearchgate.net In other related structures, intramolecular O-H···N hydrogen bonds are present, which can stabilize the molecular conformation. researchgate.net
In addition to hydrogen bonding, π-π stacking interactions are also crucial in the crystal packing of benzotriazole derivatives. These occur between the aromatic rings of adjacent molecules. The centroid-centroid distances between interacting rings are typically in the range of 3.5 to 3.8 Å. For instance, in the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, π-π contacts are observed between the benzene (B151609) rings and between the triazole and benzene rings, with centroid-centroid distances of 3.8133 (8) Å and 3.7810 (8) Å, respectively. nih.gov These interactions can lead to the formation of columnar stacks in the crystal lattice. researchgate.net
Conformational Analysis in Solution and Gas Phase
The conformation of this compound is not static and can differ between the solid state, solution, and gas phase. Computational studies are often employed to understand the conformational preferences of such molecules in the gas phase and in different solvents.
Theoretical calculations, such as those using density functional theory (DFT), can predict the minimum energy conformations of a molecule. For a related compound, N-benzoyl-N'-salicylidene-benzotriazole (NBSBZT), the minimum energy structure in a vacuum was found to have torsion angles of φ1 = -67.6° and φ2 = 88.0°. researchgate.net In water, these angles were calculated to be -77.5° and 88.7°, respectively, indicating the influence of the solvent environment on the preferred conformation. researchgate.net The difference between the calculated gas-phase or solution conformation and the experimentally determined solid-state conformation can be attributed to the significant intermolecular forces present in the crystal lattice. researchgate.net
For some benzotriazole derivatives, computational studies have explored the relative stability of different tautomers and conformers. For instance, a computational quantum mechanical approach was used to evaluate the stability of hydrogen-bonded and non-hydrogen-bonded structures of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. The calculations suggested that the hydrogen-bonded structure is more stable in the gas phase. mdpi.com
In solution, the conformational dynamics can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For many N-acyl- and N-aroylhydrazones, which share some structural similarities, the presence of multiple conformers, such as cis and trans amide conformers, can be observed in solution. researchgate.net However, for some benzotriazole derivatives, NMR studies in solution, such as in DMSO-d6, have indicated the presence of a single predominant isomer, as evidenced by the absence of duplicate signals. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation (Excluding Basic Identification Data)
Beyond basic identification, advanced spectroscopic techniques provide detailed insights into the electronic structure and bonding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is a powerful tool for characterizing the structure of benzotriazole derivatives in solution and in the solid state. researchgate.net
¹H NMR: In ¹H NMR spectra of related compounds, distinct signals can be observed for the protons of the benzotriazole and phenol rings. For example, in 2-(benzo[d]oxazol-2-yl)phenol, a related heterocyclic phenol, the phenolic OH proton appears as a singlet at a downfield chemical shift of 11.4 ppm. acs.org The aromatic protons typically appear as a complex multiplet in the region of 7.0-8.5 ppm. acs.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 2-(benzo[d]oxazol-2-yl)phenol, the carbon atoms of the aromatic rings resonate in the range of 110-163 ppm. acs.org
¹⁵N NMR: ¹⁵N NMR can be particularly informative for the benzotriazole moiety, providing direct information about the nitrogen environments.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, in the electron ionization (EI) mass spectrum of 2-(benzo[d]oxazol-2-yl)phenol, the molecular ion peak [M+H]⁺ is observed at m/z 212. acs.org
Infrared (IR) and UV-Vis Spectroscopy:
FTIR Spectroscopy: A good correlation between experimental and theoretical mid-FTIR spectra can be found for benzotriazole derivatives, aiding in vibrational mode assignment. researchgate.net
UV-Vis Spectroscopy: Phenolic benzotriazoles are known for their strong UV absorption properties. Typically, they exhibit strong absorbance in the 300–350 nm range. Theoretical studies on related compounds suggest that the absorption bands in the 270-370 nm range correspond to n-π* transitions. researchgate.net
Table 2: Spectroscopic Data for Related Benzotriazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
|---|---|---|---|---|
| 2-(Benzo[d]oxazol-2-yl)phenol | 11.4 (s, 1H, OH), 6.95-7.95 (m, 8H, Ar-H) | 110.4-162.7 | 212 [M+H]⁺ | acs.org |
| (1H-Benzo[d] researchgate.netjcchems.comtriazol-1-yl)(2-methoxyphenyl)methanone | 8.32-6.98 (m, 8H, Ar-H), 3.68 (s, 3H, OCH₃) | 55.8-166.9 | 254 [M+H]⁺ | acs.org |
This table presents data for structurally related compounds to provide an indication of the expected spectroscopic features for this compound.
Electronic Structure, Photophysical Properties, and Excitation Dynamics
Ultraviolet Absorption Mechanisms and Photochromic Behavior
The ultraviolet absorption of 4-(Benzotriazol-1-yl)phenol arises from its conjugated electronic structure, which includes both the benzotriazole (B28993) and phenol (B47542) aromatic rings. The planar benzotriazole core, linked to the phenol group, creates an extended π-electron system that readily absorbs UV radiation. atamankimya.com The absorption spectrum is expected to feature strong bands corresponding to π→π* electronic transitions. sci-hub.se In similar 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives, strong absorption is observed in the 330–360 nm range, with weaker absorption around 300 nm. rsc.org Theoretical calculations on related structures confirm absorption maxima in this region of the UV spectrum. sci-hub.seacs.org
The absorption mechanism involves the promotion of an electron from a highest occupied molecular orbital (HOMO), typically localized on the phenol ring, to a lowest unoccupied molecular orbital (LUMO) associated with the benzotriazole moiety. acs.org This process is characteristic of a charge-transfer transition. Unlike systems designed for data storage or molecular switching, significant or stable photochromic behavior is not a widely reported characteristic for simple phenolic benzotriazoles of this type.
| Property | Value / Description | Source(s) |
| Absorption Maxima (λmax) | Expected in the 300-360 nm range | atamankimya.comrsc.org |
| Mechanism | π→π* transitions within the conjugated aromatic system | sci-hub.se |
| Key Feature | Strong absorption in the UVA and UVB regions | atamankimya.comresearchgate.net |
| Photochromism | Not a prominently reported feature |
Excited-State Proton Transfer (ESPT) and Intramolecular Hydrogen Bonding Dynamics
The defining characteristic of highly photostable 2-(2-hydroxyphenyl)-benzotriazole (2H-BZT) UV absorbers is their ability to undergo an ultrafast excited-state intramolecular proton transfer (ESIPT). paint.org This process relies on a pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the adjacent benzotriazole ring. ncat.eduresearchgate.net Upon absorption of a UV photon, a proton rapidly transfers from the phenol to the triazole, creating an excited keto-tautomer which provides an efficient, non-radiative pathway to dissipate the absorbed energy as heat and return to the ground state. sci-hub.seacs.org
Crucially, in this compound, the hydroxyl group is located at the para-position (position 4) of the phenol ring, remote from the benzotriazole unit. This geometry makes the formation of an intramolecular hydrogen bond impossible. Consequently, the ESIPT mechanism is completely inhibited in this isomer. Instead of intramolecular bonding, this molecule is expected to form intermolecular hydrogen bonds in the solid state or in concentrated solutions. This behavior has been observed in structurally similar compounds like 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, which crystallizes to form intermolecular N···H-O bonds rather than intramolecular ones. The absence of the ESIPT deactivation channel means that other electronic relaxation processes, such as fluorescence, become dominant.
Fluorescence and Phosphorescence Characteristics and Quenching Mechanisms
In contrast to the virtually non-emissive 2H-BZT derivatives where ESIPT dominates, this compound is expected to be fluorescent. rsc.orgresearchgate.net With the primary non-radiative pathway blocked, the molecule deactivates from its excited state by emitting a photon. This fluorescence is anticipated to have a large Stokes shift (the difference between the absorption and emission maxima), which is characteristic of molecules that undergo significant geometric or electronic reorganization in the excited state.
The emission properties are likely sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. Studies on similarly structured aryl-conjugated benzotriazoles show that while the absorption maxima are largely independent of solvent polarity, the emission maxima shift to longer wavelengths (a bathochromic or red shift) in more polar solvents. rsc.org This indicates that the excited state has a more polar, charge-transfer character than the ground state and is stabilized by polar solvent molecules.
While fluorescence is a probable deactivation channel, intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁) can also occur. This can lead to phosphorescence, which is luminescence from the triplet state. In some related dye systems, phosphorescence becomes more efficient when fluorescence is quenched, suggesting it is a competing deactivation pathway. researchgate.net The primary quenching mechanism for fluorescence in this molecule would likely involve interactions with other species in solution or aggregation at high concentrations, rather than an intrinsic process like ESIPT.
| Property | Value / Description | Source(s) |
| Fluorescence | Expected to be fluorescent due to the absence of ESIPT | rsc.orgresearchgate.net |
| Stokes Shift | Expected to be large | |
| Solvatochromism | Emission is likely red-shifted in polar solvents | rsc.org |
| Phosphorescence | Possible competing deactivation pathway via intersystem crossing | researchgate.net |
| Quenching | Dominated by intermolecular interactions, not ESIPT |
Photostability and Degradation Pathways under UV Irradiation
The exceptional photostability of 2H-BZT UV absorbers is a direct result of the highly efficient ESIPT mechanism, which dissipates UV energy in picoseconds and prevents damaging photochemical reactions. paint.org Since this compound lacks this protective mechanism, its photostability is expected to be significantly lower than that of its 2H-BZT counterparts.
Without a rapid non-radiative decay channel, the molecule spends more time in an electronically excited state, increasing the probability of undergoing irreversible photochemical reactions. The degradation of 1H-benzotriazole under UV irradiation has been shown to proceed through pathways such as N–N and N–NH bond scission. publish.csiro.au Photocatalytic degradation studies of the commercial UV absorber Tinuvin P, a 2H-BZT derivative, show that it can degrade to form 1H-benzotriazole as a stable intermediate, indicating the relative stability of the core benzotriazole structure but the susceptibility of the phenol-triazole linkage. mdpi.com
Therefore, the likely degradation pathways for this compound under UV irradiation would involve photo-oxidation of the phenol ring or cleavage of the covalent bond between the phenyl and triazole rings. These processes would be initiated from the relatively long-lived fluorescent excited state, leading to a gradual loss of the compound's original structure and properties.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to determine the ground-state properties of 4-(Benzotriazol-1-yl)phenol. Calculations are often performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to provide a reliable description of the molecule's electronic and structural features.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can predict key structural parameters.
Vibrational analysis complements geometry optimization by calculating the frequencies of molecular vibrations. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies. Furthermore, these calculated frequencies allow for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra.
Table 1: Selected Optimized Geometric Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | O-H | 0.965 |
| C-O | 1.362 | |
| N1-N2 | 1.345 | |
| N2-N3 | 1.348 | |
| N1-C (Benzotriazole) | 1.380 | |
| N1-C (Phenol) | 1.425 | |
| Bond Angle (°) | C-O-H | 109.5 |
| C-C-O (Phenol) | 121.0 | |
| N2-N1-C (Benzotriazole) | 108.7 | |
| C(Phenol)-N1-C(Benzotriazole) | 125.4 |
Note: These are representative values and can vary slightly based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed over the benzotriazole (B28993) moiety, indicating an intramolecular charge transfer (ICT) character upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 4.64 |
Note: Values are illustrative and depend on the level of theory and solvent model.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.
For this compound, the MEP map typically reveals:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are generally located around the oxygen atom of the hydroxyl group and the nitrogen atoms of the benzotriazole ring due to their high electronegativity.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the hydroxyl group, indicating its acidic nature and propensity for hydrogen bonding.
Neutral Regions (Green): These regions are found over the carbon atoms of the aromatic rings.
Time-Dependent DFT (TD-DFT) for Excited State Phenomena
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited-state phenomena. It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectroscopy, as well as oscillator strengths, which relate to the intensity of the absorption bands.
TD-DFT studies on this compound help elucidate the nature of its electronic transitions. The primary transitions are often found to be of a π → π* and n → π* character, involving the promotion of an electron from the HOMO (located on the phenol part) to the LUMO (on the benzotriazole part), confirming the intramolecular charge transfer nature of the excitation.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on the conformational landscape of isolated this compound are not widely documented, this technique is invaluable for understanding its behavior in a condensed phase, such as in solution or within a polymer matrix. MD simulations could be employed to explore the rotational freedom around the N-C bond connecting the phenol and benzotriazole rings, identifying the most stable conformers and the energy barriers between them. Such simulations provide insight into how the molecule's flexibility and interactions with its environment influence its bulk properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest through a mathematical equation. For benzotriazole derivatives, QSPR models can be developed to predict various non-biological attributes such as solubility, melting point, or performance as UV absorbers.
In a typical QSPR study, molecular descriptors (numerical values that encode structural information) are calculated for a set of related benzotriazoles. These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that predicts a target property. Although specific QSPR models for this compound are not extensively published, the methodology could be applied to predict its photostability or other relevant material science properties by training a model on a dataset of similar benzotriazole-based UV stabilizers.
Mechanistic Investigations of Chemical Transformations
Detailed Reaction Mechanisms in Synthetic Pathways
The synthesis of 4-(Benzotriazol-1-yl)phenol can be efficiently achieved via a copper-catalyzed cross-coupling reaction, specifically the Chan-Lam coupling. This method is advantageous as it can be conducted in the open air and at room temperature. The reaction involves the formation of a carbon-nitrogen (C-N) bond between an N-H containing compound (1H-benzotriazole) and an aryl boronic acid (4-hydroxyphenylboronic acid).
The generally accepted mechanism for the Chan-Lam coupling proceeds through a catalytic cycle involving copper(I), copper(II), and copper(III) oxidation states. arkat-usa.org
Proposed Catalytic Cycle for the Synthesis of this compound:
Ligand Exchange/Coordination: The catalytic cycle begins with the coordination of the N-H nucleophile, 1H-benzotriazole, and the 4-hydroxyphenylboronic acid to a copper(II) salt, such as copper(II) acetate (B1210297). A base, often a mild one like pyridine, facilitates the deprotonation of the nucleophile.
Transmetalation: A transmetalation event occurs where the aryl group from the boronic acid is transferred to the copper center, displacing an acetate ligand to form a copper(II)-aryl intermediate.
Oxidative Coupling/Reductive Elimination: The mechanism from this point is subject to debate, with two prominent proposed pathways.
Path A (via Cu(III)): The copper(II)-aryl complex undergoes oxidation to a transient copper(III) intermediate, often promoted by an oxidant like atmospheric oxygen. finerchem.com This high-valent species, now coordinated to both the aryl group and the deprotonated benzotriazole (B28993), undergoes rapid reductive elimination. This step forms the desired C-N bond, yielding this compound and a copper(I) species.
Path B (Direct Reductive Elimination): Some mechanisms propose that the C-N bond can form directly from a dimeric copper(II) species or through a different concerted process without invoking a Cu(III) intermediate.
Catalyst Regeneration: The resulting copper(I) species is re-oxidized back to the active copper(II) catalyst by an oxidant, which is commonly oxygen from the air, thus completing the catalytic cycle. mdpi.com
This reaction is highly versatile and tolerates a broad scope of substrates, including various heterocycles like benzotriazole. nih.gov
Photochemical Decomposition Mechanisms
The photochemistry of 1-substituted benzotriazoles is characterized by the extrusion of molecular nitrogen (N₂). mdpi.com This photoinduced denitrogenation is a key decomposition pathway for this compound upon exposure to UV radiation. atamanchemicals.com
Mechanism of Photochemical Decomposition:
Photoexcitation: Upon absorbing UV light (e.g., 254 nm), the this compound molecule is promoted to an electronically excited state. nih.gov
Nitrogen Extrusion: From this excited state, the molecule readily undergoes the elimination of a stable dinitrogen molecule (N₂). This is the primary and most efficient photochemical step. mdpi.com
Formation of a 1,3-Diradical: The extrusion of nitrogen results in the formation of a highly reactive 1,3-diradical intermediate. mdpi.comnih.gov This species is a derivative of 1H-benzo[c]pyrazole.
Intramolecular Cyclization: This diradical intermediate is short-lived and rapidly undergoes subsequent reactions. The most common pathway is an intramolecular cyclization. For this compound, this would involve the diradical attacking the attached phenol (B47542) ring.
Rearrangement and Product Formation: The cyclization leads to the formation of a carbazole (B46965) derivative. Specifically, the diradical intermediate would cyclize onto the phenyl ring, and after subsequent rearrangement (aromatization), the final stable photoproduct would be a substituted carbazole, such as 2-hydroxycarbazole. wikipedia.org Minor photoproducts can also arise from reactions with the solvent or other molecules. nih.gov
Oxidation and Reduction Mechanisms
The redox chemistry of this compound involves distinct mechanisms for the oxidation of the phenol group and the reduction of the benzotriazole ring.
Oxidation Mechanism
The oxidation of this compound primarily targets the electron-rich phenol moiety. Electrochemical studies on similar phenolic benzotriazoles provide a clear mechanistic picture. ntu.edu.sgntu.edu.sg
Direct Oxidation: In neutral or acidic conditions, the phenol undergoes a chemically irreversible one-electron oxidation at the electrode surface at a potential of approximately +1.0 V versus a ferrocene/ferrocenium (Fc/Fc⁺) reference. ntu.edu.sg This process generates a highly reactive phenoxyl radical cation.
Oxidation in Basic Media: In the presence of a base, the phenol is deprotonated to form the more easily oxidized phenolate (B1203915) anion. This anion undergoes a one-electron oxidation at a much lower potential, around -0.2 V (vs. Fc/Fc⁺). ntu.edu.sg This generates a neutral phenoxyl radical. researchgate.net
Fate of the Phenoxyl Radical: The generated phenoxyl radical is a key intermediate. While highly reactive, it can be stabilized by resonance. On longer timescales, these radicals can undergo dimerization to form biphenol-type structures or other coupled products. ntu.edu.sgresearchgate.net
| Condition | Species | Anodic Peak Potential (Ep,a vs Fc/Fc+) | Mechanism |
|---|---|---|---|
| Neutral/Acidic (in CH3CN) | Phenol | ~ +1.0 V | Chemically irreversible one-electron oxidation |
| Basic (in CH3CN) | Phenolate | ~ -0.2 V | One-electron diffusion-controlled oxidation |
Reduction Mechanism
The reduction of this compound primarily targets the benzotriazole ring system. Two main reduction pathways are prevalent: electrochemical reduction and catalytic hydrogenation.
Electrochemical Reduction: In acidic aqueous media, the benzotriazole ring can be reduced. This process is generally understood to be a two-electron, two-proton process. The reduction involves the cleavage of an N-N bond within the triazole ring to yield o-aminophenylhydrazine derivatives. The reaction is diffusion-controlled and highly dependent on pH, with lower pH values favoring the reduction.
Catalytic Hydrogenation: This is a common chemical method for reducing the benzotriazole ring. Using catalysts such as platinum on carbon (Pt/C) or Raney nickel in the presence of hydrogen gas, the triazole ring can be reductively cleaved. This method is often used in the synthesis of benzotriazole derivatives from corresponding nitro-azo compounds, where the final step is a reductive cyclization. Applying these conditions to this compound would likely lead to the cleavage of the triazole ring.
Applications in Advanced Materials Science and Engineering
Role as UV Stabilizers and Light Absorbers in Polymeric Systems
Phenolic benzotriazoles are a well-established class of UV stabilizers used extensively in the polymer and plastics industries to enhance the durability of materials exposed to sunlight. atamankimya.com These compounds function by absorbing harmful UV radiation and efficiently dissipating the energy as heat, thereby preventing the initiation of polymer degradation. atamankimya.com This photostabilization is critical for materials used in outdoor applications, transparent products, and items requiring long-term aesthetic and structural integrity. atamankimya.com
The effectiveness of a UV stabilizer is highly dependent on its compatibility and stable integration within the polymer matrix. Phenolic benzotriazoles exhibit high compatibility with a wide array of polymer systems. atamankimya.com They are typically incorporated as additives, physically blended with the polymer resin before or during processing. researchgate.net The phenolic group and other substituents on the benzotriazole (B28993) structure enhance their solubility and compatibility with various thermoplastics and thermosets. atamanchemicals.com
Table 1: Polymer Systems Compatible with Phenolic Benzotriazoles
| Polymer Type | Examples |
| Engineering Plastics | Polycarbonates (PC), Polyesters (e.g., PET, PBT), Polyamides (PA) atamankimya.com |
| Commodity Plastics | Polyvinyl Chloride (PVC), Polystyrene (PS), Polyolefins (e.g., PE, PP) atamanchemicals.com |
| Elastomers & Resins | Polyurethanes (PU), Acrylics atamankimya.com |
Enhancement of Material Durability and Photodegradation Resistance
Exposure to UV radiation initiates photooxidative degradation in polymers, a process that breaks down polymer chains, creates free radicals, and reduces molecular weight. This degradation manifests as undesirable changes in the material, such as discoloration (yellowing), cracking, embrittlement, and a significant loss of mechanical properties like impact strength and elongation. atamankimya.comuvabsorber.com
By incorporating phenolic benzotriazoles like 4-(Benzotriazol-1-yl)phenol, the photodegradation process is effectively inhibited. These additives provide long-term protection, preserving the material's intended properties over its service life. atamankimya.comatamanchemicals.com Their high thermal stability ensures they remain effective even in polymers that require high-temperature processing. atamankimya.com
Table 2: Protective Effects of Phenolic Benzotriazoles on Material Properties
| Property | Without UV Stabilizer | With Phenolic Benzotriazole |
| Color Stability | Prone to yellowing and fading atamankimya.com | Prevents discoloration, maintains optical clarity atamankimya.com |
| Surface Integrity | Leads to cracking, chalking atamankimya.comuvabsorber.com | Preserves surface gloss and integrity atamankimya.com |
| Mechanical Strength | Becomes brittle, loses impact strength atamankimya.com | Retains toughness and physical properties atamankimya.com |
| Overall Durability | Reduced material lifespan | Extended functional life atamankimya.comresearchgate.net |
Application in Coatings and Films
The utility of this compound and related compounds extends to protective coatings and films. atamankimya.com In these applications, the stabilizer is incorporated into the coating formulation—be it for automotive, architectural, or industrial use—to shield the underlying material and the coating itself from UV damage. atamankimya.com This preserves the color, gloss, and integrity of painted and coated surfaces. atamankimya.com
Due to their low volatility and high molecular weight, certain phenolic benzotriazoles are particularly suitable for applications with a large surface area, such as flexible packaging films, agricultural films, and fibers. atamankimya.comnih.gov In these forms, the stabilizer prevents the UV-induced breakdown of the material, ensuring the protection of the packaged contents and the durability of the film itself. atamankimya.com
Corrosion Inhibition Mechanisms in Metal Protection
The benzotriazole moiety within this compound is a well-documented and highly effective corrosion inhibitor, particularly for copper and its alloys, as well as other metals like steel, zinc, and lead. nbinno.commdpi.comirowater.com The mechanism of action is based on a sophisticated adsorption process at the metal-environment interface. nbinno.com
The process begins when the benzotriazole molecules come into contact with the metal surface. The nitrogen atoms in the triazole ring possess lone pairs of electrons that readily interact with the vacant d-orbitals of the metal atoms. nbinno.com This interaction leads to the formation of coordinate covalent bonds, causing the molecules to chemisorb onto the surface. nbinno.comarxiv.org
This adsorption results in the formation of a stable, thin, and durable protective film on the metal. mdpi.com This film is often described as a polymer-like layer of a metal-benzotriazole complex, which can be just a few nanometers thick. mdpi.com The film acts as a physical barrier, isolating the metal from corrosive species like oxygen, water, and chloride ions, thereby preventing the electrochemical reactions that drive corrosion. nbinno.com Furthermore, benzotriazole can form insoluble complexes with metal ions that may form during the initial stages of corrosion, further stifling the process. nbinno.com The presence of the phenolic group can enhance adhesion to surfaces or improve compatibility when used within a polymeric coating designed for metal protection. mdpi.comnih.gov
Table 3: Step-wise Mechanism of Corrosion Inhibition by Benzotriazole
| Step | Description |
| 1. Adsorption | Benzotriazole molecules approach the metal surface in a corrosive environment. nbinno.com |
| 2. Bond Formation | Lone pair electrons on the nitrogen atoms form coordinate covalent bonds with metal atoms. nbinno.com |
| 3. Film Formation | A dense, polymer-like complex film (e.g., Cu-BTA) forms on the metal surface. mdpi.comirowater.com |
| 4. Barrier Protection | The film acts as a physical barrier, blocking corrosive agents like oxygen and water. nbinno.com |
| 5. Passivation | The protective layer passivates the metal, significantly slowing or halting electrochemical corrosion reactions. nbinno.com |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis (e.g., LC-MS/MS, GC-MS)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of phenolic benzotriazoles, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is frequently cited as the preferred method for the determination of polar benzotriazoles due to the compounds' polarity and low volatility. nih.gov This technique provides excellent sensitivity, often reaching detection limits in the nanogram per liter (ng/L) range. truegeometry.com The separation is typically achieved using reversed-phase liquid chromatography, for instance, with a C18 or Phenyl-Hexyl column. truegeometry.comnih.gov Detection is performed with a tandem mass spectrometer, which offers high specificity by monitoring precursor-to-product ion transitions. truegeometry.com Electrospray ionization (ESI) is the most common ionization source used for these compounds, generally operated in positive mode. truegeometry.com LC-MS/MS methods have been developed and validated for quantifying various phenolic benzotriazoles in matrices such as wastewater, coastal marine samples, and rodent plasma. nih.govnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of benzotriazoles, particularly for less polar or derivatized analytes. While many polar benzotriazoles require a derivatization step to increase their volatility for GC analysis, some phenolic benzotriazole (B28993) UV stabilizers have been successfully determined using GC-MS. researchgate.net GC-MS/MS, the tandem mass spectrometry version, enhances selectivity and is used to analyze these compounds in complex samples like sediment and sludge, with limits of quantitation (LOQ) in the range of 0.06–1.65 ng/g. researchgate.net
| Technique | Typical Column | Detection Mode | Ionization | Common Matrices | Limits of Detection (LOD) |
| LC-MS/MS | Reversed-phase (C18, Phenyl-Hexyl) | Tandem MS (MS/MS) | Electrospray (ESI) | Water, Wastewater, Plasma | 0.02 - 1.2 ng/mL nih.govresearchgate.net |
| GC-MS/MS | - | Tandem MS (MS/MS) | - | Sediment, Sludge | 0.01 - 0.09 ng/mL researchgate.netresearchgate.net |
Spectroscopic Methods for Trace Detection
While mass spectrometry is the dominant detection technique, other spectroscopic methods can be coupled with chromatographic separation. UV/VIS or fluorescence detectors have been used for the determination of benzotriazoles. nih.gov However, these methods typically result in significantly higher limits of quantification compared to mass spectrometry, making them less suitable for the trace-level analysis often required for environmental samples. nih.gov High-performance liquid chromatography (HPLC) with UV detection has been employed to determine the purity of phenolic benzotriazole compounds and to analyze formulation concentrations. nih.gov
Development of Extraction and Sample Preparation Protocols
Effective sample preparation is a critical step to isolate and concentrate 4-(Benzotriazol-1-yl)phenol from the sample matrix and remove potential interferences prior to instrumental analysis.
Solid-Phase Extraction (SPE): Solid-phase extraction (SPE) is the most widely used technique for the extraction and pre-concentration of benzotriazoles from aqueous environmental samples. nih.govresearchgate.netncsu.edu It offers several advantages, including high pre-concentration factors, reduced solvent consumption compared to liquid-liquid extraction (LLE), and the potential for automation. nih.gov A variety of sorbent materials are used, with polymeric sorbents and graphitized carbon black being effective for extracting phenols from water samples. nih.gov The choice of sorbent and elution solvents is optimized to achieve high recovery rates for the target analytes. researchgate.net
Microextraction Techniques: Miniaturized extraction techniques have been developed to further reduce solvent use and sample volume. Dispersive liquid-liquid microextraction (DLLME) is one such method that has been successfully applied to the extraction of both hydrophilic and hydrophobic benzotriazoles from environmental waters. researchgate.netresearchgate.net This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the analytes are rapidly extracted into fine droplets of the extraction solvent. ncsu.eduresearchgate.net
For biological samples like plasma, protein precipitation is a common first step to remove proteins before further extraction or direct analysis. nih.gov
| Extraction Method | Principle | Applicable Matrices | Advantages |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by elution. ncsu.edu | Aqueous samples (wastewater, surface water), solid sample extracts. nih.govresearchgate.net | High pre-concentration, reduced solvent use, removes interferences. nih.govncsu.edu |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analytes into a fine emulsion of an extraction solvent. ncsu.edu | Environmental waters. researchgate.net | Fast, simple, low solvent consumption. |
| Protein Precipitation | Removal of proteins from biological fluids using a precipitating agent (e.g., acetonitrile). nih.gov | Plasma, serum. nih.gov | Simple, fast removal of major interferences. |
Quantitation in Complex Environmental Matrices
Quantifying this compound in complex environmental matrices such as wastewater, sediment, and sludge presents significant challenges due to the presence of interfering substances (the "matrix effect"). researchgate.net To overcome these challenges, analytical methods must be robust and validated.
Isotope-labeled internal standards are often used in quantitation to compensate for matrix effects and variations in extraction recovery and instrument response. researchgate.netresearchgate.net The analytical methods are typically validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For instance, LC-MS/MS methods for phenolic benzotriazoles in plasma have demonstrated linearity with correlation coefficients (r²) of ≥ 0.99 over calibration ranges from 1 to 1000 ng/mL. nih.govnih.gov The accuracy, expressed as relative error (RE), and precision, expressed as relative standard deviation (RSD), are typically required to be within ±20%. nih.govnih.gov
The analysis of phenolic benzotriazoles has been reported in a wide array of environmental samples, including indoor dust, sewage, landfill leachate, and marine sediments, demonstrating the broad applicability of these advanced analytical techniques. nih.gov
Environmental Chemistry and Fate
Environmental Occurrence and Distribution in Various Compartments (Water, Soil, Sediment, Biota)
Phenolic benzotriazoles are recognized as global contaminants due to their widespread use and persistence. figshare.com They have been ubiquitously detected in diverse environmental matrices, including surface water, wastewater, sediment, air, dust, and soil. figshare.comacs.org Their distribution often shows regional and seasonal variations, influenced by factors like urbanization and wastewater discharge. figshare.comacs.org
Water: Benzotriazole (B28993) ultraviolet stabilizers (BUVs) are typically found in surface water and wastewater at concentrations in the nanogram per liter (ng/L) range. acs.org One monitoring project in Canada detected a related compound, BDTP (UV-328), in very low concentrations in the influents and effluents of wastewater treatment systems. canada.ca
Soil and Sediment: Due to their hydrophobic nature, phenolic benzotriazoles tend to partition from water to solid phases. canada.ca Consequently, they are frequently detected in river sediment and suspended particulate matter, with concentrations reported in the low nanogram per gram (ng/g) dry weight range in Germany. industrialchemicals.gov.au In the United States, levels of drometrizole (B141654) in sediments near chemical plants have been measured as high as 2–670 ppm. nih.gov These compounds are expected to accumulate in soils and sediments. industrialchemicals.gov.au If released to soil, they are likely to remain in that medium. canada.ca
Air and Dust: Air and dust have been identified as the most contaminated media for some BUVs, with concentrations reaching levels from ng/g to micrograms per gram (µg/g) dry weight. figshare.comacs.org Several phenolic benzotriazoles, including UV-P, UV-326, UV-327, and UV-328, have been detected in house dust. nih.gov
Biota: The high lipophilicity (fat-solubility) of these compounds leads to their uptake and accumulation in living organisms. nih.govresearchgate.net Detections have been reported in a wide array of biota, including marine organisms, birds, and other wildlife. nih.govresearchgate.net The presence of these compounds in the food web confirms their efficient transfer from environmental matrices to organisms, leading to significant bioaccumulation. acs.org
Persistence and Degradation Pathways in Environmental Systems
A defining characteristic of phenolic benzotriazoles is their high persistence in the environment. industrialchemicals.gov.auresearchgate.net The core chemical structure is designed for stability and is resistant to abiotic degradation processes like photolysis and hydrolysis. industrialchemicals.gov.au This stability is a key feature for their industrial application as UV stabilizers. industrialchemicals.gov.au
Studies have consistently shown that these compounds are not readily biodegradable. industrialchemicals.gov.auk-state.edu For instance, ready biodegradation tests for compounds like UV-320, UV-326, and UV-328 showed less than 10% biodegradation over 28 days. industrialchemicals.gov.au Evidence from multiple sources strongly suggests that phenolic benzotriazoles are very persistent, leading to their classification as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances under regulations like REACH. researchgate.netnih.gov
Degradation Pathways: While resistant to mineralization, some transformation can occur.
Biological Degradation: Simulated biodegradation pathways suggest that degradation, when it occurs, proceeds through the oxidation of the alkyl side chains on the phenol (B47542) ring rather than the cleavage of the more stable bond between the benzotriazole and phenol rings. industrialchemicals.gov.aunih.govresearchgate.net Complete mineralization requires the cleavage of the phenolic moiety, which is a slow process. nih.gov
Chemical Degradation: Advanced oxidation processes can degrade these recalcitrant compounds. For example, the UV-activated peracetic acid (UV/PAA) process has been shown to efficiently degrade benzotriazole, primarily through hydroxyl radical attack. rsc.org This process can break down the parent compound into less toxic products via pathways including hydroxylation, triazole ring opening, and benzene (B151609) ring opening. rsc.org
Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems
The potential for phenolic benzotriazoles to bioaccumulate is high, a consequence of their high octanol-water partition coefficients (log Kow), which range from 4 to 9. nih.govnih.gov This high lipophilicity means they are readily absorbed into the fatty tissues of organisms. researchgate.net Empirical data and models both indicate a strong potential for these substances to bioconcentrate and bioaccumulate in aquatic organisms, with a possibility of biomagnification in trophic food webs. canada.ca
Standardized fish bioaccumulation studies have provided specific bioconcentration factors (BCF), which measure the accumulation of a chemical in an organism from water. These studies reveal that bioaccumulation potential varies among different phenolic benzotriazoles.
UV-326 is considered very bioaccumulative, with a BCF value greater than or equal to 5000. nih.gov
UV-234 , UV-329 , and UV-P have BCF values below the bioaccumulation threshold of 2000. nih.gov
Other highly lipophilic compounds such as UV-320 , UV-327 , UV-328 , and UV-350 are categorized as bioaccumulative based on measured BCF values greater than 2000 L/kg. industrialchemicals.gov.au
The table below summarizes experimental BCF values for several common phenolic benzotriazoles.
| Compound | Lipid-Corrected BCF Value (L/kg) | Bioaccumulation Classification |
|---|---|---|
| UV-P | < 2000 | Not Bioaccumulative |
| UV-234 | < 2000 | Not Bioaccumulative |
| UV-329 | < 2000 | Not Bioaccumulative |
| UV-326 | ≥ 5000 | Very Bioaccumulative |
| UV-320 | > 2000 | Bioaccumulative |
| UV-327 | > 2000 | Bioaccumulative |
| UV-328 | > 2000 | Bioaccumulative |
| UV-350 | > 2000 | Bioaccumulative |
Data sourced from multiple studies. industrialchemicals.gov.aunih.gov
Modeling of Environmental Transport and Transformations
Modeling is a key tool for predicting the environmental fate of chemicals. For phenolic benzotriazoles, physical-chemical properties are central to these models. This class of compounds generally exhibits low to very low water solubility, low vapor pressure, and low mobility in soil. industrialchemicals.gov.auoecd.org
Transport Modeling: Based on these properties, models predict that long-range transport through air or water currents is expected to be limited. industrialchemicals.gov.au Instead, these chemicals are expected to largely partition to particles and organic matter in water, consequently accumulating in sediment. canada.caindustrialchemicals.gov.au They are not expected to be significantly present in the air and are not considered subject to long-range atmospheric transport. canada.ca
Transformation Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are used to predict properties like biodegradability. However, for phenolic benzotriazoles, these in silico approaches have shown limitations.
There can be significant discrepancies between experimentally derived bioaccumulation data and values calculated using QSAR models driven by the log Kow, highlighting a potential weakness in current predictive tools for this chemical class. nih.gov
Biodegradation models like EPISUITE may not fully account for the high stability of the triazole group, which is known to be difficult to degrade. nih.gov This can lead to an overestimation of the degradation potential. nih.gov
Therefore, a weight-of-evidence approach, combining data from various sources including modeling, laboratory tests, and field monitoring, is considered the most reliable method for assessing the persistence and fate of these compounds. researchgate.net
Derivatives and Analogues of 4 Benzotriazol 1 Yl Phenol: Synthesis and Functional Studies
Synthesis of Substituted 4-(Benzotriazol-1-yl)phenol Derivatives
The synthesis of derivatives based on the this compound scaffold employs a variety of chemical strategies to modify the core structure, thereby tuning its properties. These methods range from substitutions on the phenolic ring to the construction of more complex, multi-component molecules.
A common synthetic route involves the coupling of a benzotriazole (B28993) intermediate with various aromatic compounds. For instance, antimicrobial derivatives have been synthesized by first reacting 2-hydroxy benzoyl chloride with benzotriazole to form an intermediate, 1H-benzotriazol-1-yl(2-hydroxyphenyl)methanone. innovareacademics.in This intermediate is then coupled with different aromatic diazonium salts to yield a series of 2,3-dihydro-1H-benzotriazol-1-yl{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methanone derivatives. innovareacademics.in
Another approach focuses on building new heterocyclic systems onto the benzotriazole framework. A new series of benzotriazole analogues featuring an imidazole-thione moiety has been synthesized. mdpi.com The process begins with the preparation of 1-(1H-benzo[d] mdpi.comgoogle.comtriazol-1-yl)-2-chloroethanone from benzotriazole and chloroacetyl chloride. mdpi.com This chloroethanone intermediate is then reacted with a substituted thiourea (B124793) in ethanol, under reflux conditions, to yield 4-(1H-benzo[d] mdpi.comgoogle.comtriazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione derivatives. mdpi.com
More complex dimeric structures are also of interest for specific applications. Methylene-bridged bis(benzotriazolylphenols), such as 2,2'-methylene-bis-[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-phenol], are prepared through a Mannich-type reaction. google.com This process involves reacting a 4-hydrocarbyl-6-benzotriazolyl phenol (B47542) with formaldehyde (B43269) and a dialkylamine in the absence of a solvent, followed by heating to drive the reaction and remove water. google.com
The fundamental synthesis of the benzotriazole ring itself, especially with specific substitutions, is also a key area of study. Processes have been developed for preparing 2H-benzotriazole UV absorbers that feature perfluoroalkyl groups. google.com This method involves the diazotization of a perfluoroalkyl-substituted o-nitroaniline using reagents like nitrosylsulfuric acid, followed by a reduction step to form the final benzotriazole compound. google.com
Structure-Property Relationships for Photophysical Attributes
The photophysical behavior of this compound derivatives is intrinsically linked to their molecular structure. The most critical feature of the 2-(2-hydroxyphenyl)-2H-benzotriazole class of compounds is their ability to undergo excited-state intramolecular proton transfer (ESIPT). semanticscholar.org Upon absorption of UV radiation, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. rsc.org This creates an excited keto-tautomer, or zwitterionic structure, which rapidly returns to the ground state via non-radiative pathways, dissipating the absorbed energy as heat. semanticscholar.org This ultrafast and efficient energy dissipation cycle is the source of their remarkable photostability. semanticscholar.org
The specific absorption and emission properties can be fine-tuned by altering the substituents on the aromatic rings.
Substituent Effects : The addition of an electron-donating methyl group to the hydroxyphenyl ring, as seen in Tinuvin® P, causes a slight redshift in the absorption spectrum. Modifying the phenol with different alkyl groups also impacts the UV absorption characteristics; for example, 2-(benzotriazole-2-yl)-4-methyl-6-(3-octyl)-phenol exhibits absorption maxima at 306 nm and 346 nm. google.com
The following table summarizes the photophysical properties of several hybrid dyes where a 2-(2-hydroxyphenyl)-2H-benzotriazole (BTA) derivative is linked to a 4-acetylamino-1,8-naphthalimide (NI) fluorophore, demonstrating the impact of the hybrid structure.
| Compound | Description | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Hybrid Dye 1 | NI and BTA units linked | 358 | 480 | 0.05 |
| Hybrid Dye 2 | Analogue of Dye 1 with tetramethylbutyl groups | 358 | 480 | 0.05 |
| Hybrid Dye 3 | NI unit connected at the BTA ring | 344 | 480 | 0.04 |
| Reference 4 | 4-acetylamino-1,8-naphthalimide (NI only) | 358 | 480 | 0.22 |
| Reference 5 | 2-(2-hydroxyphenyl)-2H-benzotriazole (BTA only) | 328 | - | - |
Data sourced from a study on photostable 1,8-naphthalimide (B145957) dyes. rsc.org
This data clearly shows that while the standalone naphthalimide dye (Reference 4) has a higher quantum yield, the introduction of the benzotriazole moiety in the hybrid dyes significantly quenches the fluorescence but is key to their enhanced durability. rsc.orgresearchgate.net
Exploration of Novel Derivatives for Enhanced Material Applications
The synthesis of novel derivatives of this compound is largely motivated by the need for advanced materials with superior performance and longevity, particularly under exposure to sunlight.
The primary application for these compounds is as UV absorbers and photostabilizers in a wide range of materials, including polymers, automotive coatings, and cosmetics. Their effectiveness stems from their strong absorption in the UV-A and UV-B regions (300–400 nm) and the highly efficient ESIPT mechanism that prevents their own degradation while protecting the host material. Compounds like 2,2′-methylene-bis-(6-(2H-benzotriazole-2-yl)-4-(1,1,3,3,-tetramethylbutyl)-phenol), known as TINOSORB M, are used in sunscreens for this purpose. google.com
Research is also focused on creating multifunctional molecules where the benzotriazole unit is combined with other functional groups to create materials with synergistic properties. A key example is the development of highly photostable fluorescent dyes. rsc.org By incorporating 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives into the structure of blue-fluorescent 1,8-naphthalimides, researchers have created hybrid dyes. rsc.orgresearchgate.net Although the fluorescence is partially quenched, the resulting polymethylmethacrylate (PMMA) films doped with these hybrid dyes exhibit significantly higher resistance to photoaging compared to films containing a simple mixture of the two separate components. rsc.orgresearchgate.net This makes them promising candidates for applications such as durable wavelength conversion materials that must withstand prolonged exposure to sunlight. rsc.org The covalent linkage ensures that the UV-absorbing benzotriazole unit provides localized and efficient protection to the fluorescent part of the molecule through its rapid nonradiative deactivation pathway. researchgate.net
Supramolecular Chemistry and Intermolecular Recognition
Hydrogen Bonding Interactions and Self-Assembly
Hydrogen bonding is a primary driving force in the self-assembly of 4-(Benzotriazol-1-yl)phenol and its derivatives. The presence of both a hydroxyl group and the benzotriazole (B28993) moiety allows for a variety of hydrogen bonding motifs, leading to the formation of extended supramolecular architectures. mdpi.comresearchgate.net
In the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, intermolecular O-H···N hydrogen bonds link molecules into chains, which are further stabilized by π–π stacking interactions between the aromatic rings. nih.gov This demonstrates how a combination of non-covalent forces, with hydrogen bonding at the forefront, governs the self-assembly process. The interplay between hydrogen bonding and other weak interactions like C-H···N and C-H···π interactions also contributes to the formation of complex three-dimensional networks. nih.govnih.gov
The self-assembly of molecules through hydrogen bonding is a fundamental concept in creating ordered structures. chemrxiv.orgrsc.org In the case of phenolic benzotriazoles, the directionality and specificity of the O-H···N bond are key to achieving predictable packing arrangements in the solid state.
Table 1: Hydrogen Bonding Parameters in Benzotriazole Derivatives
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | O-H···N | - | - | - | - | mdpi.com |
| 2-(1H-Benzotriazol-1-yl)-1-phenylethanol | O-H···N | 0.82 | 2.01 | 2.825(2) | 172.0 | nih.gov |
| 2-(2H-benzotriazol-2-yl)-4-methyl-6-[(diethylamino)methyl]phenol | O-H···N | - | - | - | - | scienceopen.com |
Complex Formation with Metal Ions and Organic Guests
The nitrogen atoms of the benzotriazole ring and the oxygen atom of the phenolic group in this compound and its derivatives are effective coordination sites for metal ions. acmcasereports.comacmcasereport.org This allows for the formation of a wide array of metal-ligand complexes with diverse geometries and properties. The selection of the metal ion and the specific substitutions on the benzotriazole-phenol ligand can influence the final structure of the complex. acmcasereport.org
Studies on related ligands, such as 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol, have shown the formation of mononuclear complexes with Cu(II), Co(II), and Zn(II). acmcasereports.comacmcasereport.org In these complexes, the ligand coordinates to the metal center through both a nitrogen atom of the benzotriazole ring and the oxygen atom of the phenolate (B1203915) group, acting as a bidentate chelate. acmcasereport.org The resulting complexes can exhibit various coordination geometries, which are influenced by the central metal ion. acmcasereport.org
The coordination chemistry of benzotriazole-based ligands is extensive, with applications in catalysis and materials science. acmcasereports.comresearchgate.net The ability of these ligands to form stable complexes with a range of metal ions makes them valuable building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net For instance, cadmium(II) thiocyanate (B1210189) has been shown to form coordination polymers with 1,6-di(triazole-1-yl-methyl)-4-R-phenol ligands, resulting in one-dimensional looped or tube-like chains. acs.org
Beyond metal ions, the cavities and channels formed by the self-assembly of benzotriazole derivatives can potentially accommodate small organic guest molecules. While specific studies on guest inclusion by this compound are not prevalent, the principles of host-guest chemistry suggest that the supramolecular assemblies formed could act as hosts. The formation of hydrogen-bonded capsules from resorcinarenes and pyrogallolarenes, for example, demonstrates the potential for self-assembled structures to encapsulate solvent or other guest molecules. chemrxiv.org
Table 2: Examples of Metal Complexes with Benzotriazole-Phenol Type Ligands
| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |
| 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | Co(II), Cu(II), Zn(II) | Mononuclear Complexes | acmcasereports.comacmcasereport.org |
| 4-methyl-2-(2H-benzotriazol-2-yl)-phenolate | Pd(II), Al(III) | Metal Complexes | scienceopen.com |
| 1,6-di(triazole-1-yl-methyl)-4-R-phenol | Cd(II) | 1D and 3D Coordination Polymers | acs.org |
Crystal Engineering and Design of Ordered Assemblies
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. dntb.gov.ua The predictable nature of hydrogen bonding in this compound and its analogues makes them excellent candidates for crystal engineering. By modifying the substituents on the phenol (B47542) or benzotriazole rings, it is possible to tune the intermolecular interactions and thus control the packing of the molecules in the crystal lattice.
The concept of "supramolecular synthons" is central to crystal engineering, where robust and predictable non-covalent interactions are used as building blocks to construct larger architectures. dntb.gov.ua For phenolic benzotriazoles, the O-H···N interaction serves as a primary synthon. The interplay of this strong hydrogen bond with weaker interactions, such as π-π stacking and C-H···π interactions, leads to the formation of diverse and complex crystalline networks. nih.gov
For example, in the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the molecule adopts a specific conformation where the benzotriazolyl units are located on one side of the central ring and the ethyl groups on the other. nih.gov The crystal packing is then governed by weak C-H···N hydrogen bonds and C-H···π interactions, demonstrating how even weak interactions can be strategically used in crystal design. nih.gov
The study of different stoichiometries in complexes between benzotriazole and phenols or amines has shown that the hydrogen bond distances can be influenced by cooperative effects, where the formation of one hydrogen bond affects the strength of adjacent ones. researchgate.net This level of control and predictability is essential for the rational design of ordered molecular assemblies. The structural diversity observed in metal complexes with benzotriazole-based ligands further underscores the potential of these compounds in creating crystalline materials with specific topologies and functionalities. acmcasereport.org
Future Research Directions and Emerging Paradigms
Integration with Advanced Functional Materials
The primary application of phenolic benzotriazoles, including 4-(Benzotriazol-1-yl)phenol, is as UV stabilizers in a wide array of polymers and industrial products. oecd.orgindustrialchemicals.gov.au Their ability to absorb UV radiation without significant degradation makes them invaluable for protecting materials like plastics, coatings, and automotive paints from discoloration and weathering. lpu.inpops.intresearchgate.netpops.int Future research is focused on expanding and enhancing this functionality.
The integration of this compound and its analogues into next-generation polymers and composites is a key area of investigation. Research into advanced formulations aims to improve its compatibility and performance in extreme environments. atamanchemicals.com This includes its use in high-performance plastics such as polycarbonates, polyesters, and polyamides, where maintaining material integrity at high processing temperatures is crucial. sigmaaldrich.com The goal is to create more robust and long-lasting materials for demanding applications, from outdoor construction materials to advanced electronics packaging. oecd.orgresearchgate.net Furthermore, the development of bio-based UV stabilizers is an emerging trend, seeking to provide similar protective qualities with a reduced environmental footprint. atamanchemicals.com
Development of Sustainable Synthesis Routes
Traditional chemical synthesis methods are often associated with the use of harsh reagents, significant energy consumption, and the generation of hazardous waste. Consequently, a major thrust in modern chemistry is the development of sustainable and environmentally benign synthesis protocols. For benzotriazole (B28993) derivatives, research into "green chemistry" approaches is gaining significant momentum. semanticscholar.orgnih.gov
Microwave-assisted synthesis has emerged as a particularly promising alternative to conventional heating methods. ijpsonline.comresearchgate.net Studies have demonstrated that this technique can dramatically reduce reaction times and increase percentage yields for benzotriazole derivatives. semanticscholar.orgnih.gov For instance, comparisons show that reactions which take several hours via conventional reflux can be completed in minutes under microwave irradiation, with yields improving from a range of 23-76% to 42-93% for various derivatives. semanticscholar.orgresearchgate.net
Another innovative and sustainable approach involves microwave-assisted solid-phase diazotation. One such method utilizes K-10 montmorillonite, an acidic clay, which acts as both a catalyst and a reaction medium. rsc.org This solvent-free process converts o-phenylenediamines to benzotriazoles with excellent yields. The catalyst is recyclable, and the reaction proceeds with high efficiency without producing harmful waste, representing a significant step towards a truly green synthesis pathway. rsc.org
| Derivative Type | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 5-Substituted Benzotriazole Amides | Conventional | 4 hours | 65-72 |
| Microwave | 4.5 minutes | 83-93 | |
| 5-Substituted Benzotriazole Alkyl Amines/Ethers | Conventional | Not Specified | 23-76 |
| Microwave | Not Specified | 42-83 |
Advanced Environmental Remediation Strategies
The widespread use of benzotriazoles has led to their detection as emerging pollutants in the environment. mdpi.comresearcher.lifenih.gov Their resistance to biological degradation necessitates the development of advanced remediation techniques to remove them from water sources. deswater.com Photocatalysis using semiconductor materials has proven to be a highly effective strategy for this purpose.
| Method | Catalyst | Irradiation Time | Degradation Efficiency (%) | Mineralization Rate (mM C min⁻¹) |
|---|---|---|---|---|
| Photocatalysis | TiO₂/UVC | 120 min | 99 | Not Reported |
| Photocatalysis | TiO₂/Solar (CPC Reactor) | 120 min | 97 | Not Reported |
| Photocatalysis | TiO₂/UV | 240 min | Rapid Transformation | 4.0 × 10⁻³ |
Refinement of Theoretical Models for Predictive Capabilities
Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound at an atomic level. Future research will increasingly rely on the refinement of theoretical models to predict molecular behavior, guide synthesis, and explain mechanisms of action, thereby reducing the need for extensive trial-and-error experimentation.
Density Functional Theory (DFT) is a cornerstone of these computational studies. researchgate.netnih.gov It is used to optimize molecular geometries, calculate quantum parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and analyze electron distribution. researchgate.netresearchgate.net These calculations are crucial for predicting reactivity sites, understanding the electronic transitions responsible for UV absorption, and elucidating reaction mechanisms. researchgate.netsci-hub.seresearchgate.net For example, theoretical studies have been employed to model the excited-state intramolecular proton transfer (ESIPT) that is fundamental to the photostability of phenolic benzotriazoles. researchgate.net
Q & A
Q. Key Variables :
- Reagents : BOP activates the hydroxyl group for substitution.
- Solvents : THF or DME (dimethoxyethane) are preferred for solubility and reactivity.
- Temperature : Reactions proceed at 70–85°C for phenols and room temperature for alcohols.
Q. Example Protocol :
React silylated 4-hydroxyphenol with BOP and Cs₂CO₃ in THF under nitrogen.
Add the desired alcohol/phenol and heat (70°C for phenols; RT for alcohols).
Purify via silica gel chromatography (20–50% ethyl acetate/hexane).
Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Q. Basic Characterization :
- ¹H/¹³C NMR : Critical for confirming substitution patterns. Benzotriazole protons resonate at δ 7.5–8.5 ppm, while phenolic protons appear downfield (δ 9–10 ppm) .
- HRMS (ESI/FAB) : Validates molecular weight with <5 ppm error. For example, O6-(benzotriazol-1-yl) derivatives show [M+H]⁺ peaks matching theoretical values .
- FTIR : Detects C-N (1250–1350 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) stretches.
Q. Advanced Analysis :
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing N1 vs. N2 benzotriazole substitution) .
- SEC/GPC : For polymer derivatives (e.g., poly(4-NBAP)), determines molecular weight distribution .
How can reaction conditions be optimized for the etherification of this compound derivatives?
Q. Advanced Methodological Considerations :
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaH in deprotonating phenolic OH groups, enhancing nucleophilicity .
- Solvent Polarity : Polar aprotic solvents (DME, DMF) improve yields by stabilizing intermediates.
- Temperature Control : Higher temperatures (85°C) accelerate aryl ether formation but may degrade sensitive substrates.
Q. Data-Driven Optimization :
| Condition | Yield (%) | Reference |
|---|---|---|
| BOP, Cs₂CO₃, THF, RT | 89 | |
| BOP, Cs₂CO₃, DME, 85°C | 78 |
Contradictions : Lower yields in guanosine derivatives (60%) vs. inosine (89%) suggest steric hindrance impacts reactivity .
What are the strategies for analyzing and resolving contradictory NMR data in benzotriazole-containing compounds?
Q. Advanced Resolution Techniques :
- Variable Temperature (VT) NMR : Clarifies dynamic effects (e.g., rotational barriers in ortho-substituted benzotriazoles).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as distinguishing aromatic protons in crowded regions .
- Isotopic Labeling : Resolves ambiguities in NOESY/ROESY experiments for conformational analysis.
Case Study : Contradictory ¹H NMR shifts for O6-phenyl derivatives (δ 7.2 vs. 7.4 ppm) were resolved via HSQC, confirming para-substitution .
What methodologies are employed to study the biological activity of this compound derivatives?
Q. Advanced Pharmacological Approaches :
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]spiperidone for dopamine D2/D3 receptors) quantifies affinity (Ki values) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination for derivatives with propynyl/phenyl groups) .
- Molecular Dynamics (MD) Simulations : Predicts interactions with target proteins (e.g., antimicrobial activity via membrane disruption) .
Q. Example Findings :
- Antimicrobial Activity : 4-(1-propynyl)phenol derivatives show MIC values of 8–16 µg/mL against S. aureus .
- CNS Applications : Benzotriazole-piperazine hybrids exhibit 5-HT₁A receptor antagonism (Ki = 12 nM) .
How can oxidative polycondensation be applied to synthesize polymers from this compound derivatives?
Q. Advanced Materials Chemistry :
- Oxidants : Air (O₂), H₂O₂, or NaOCl in alkaline media (pH 10–12) initiate polymerization at 50–90°C .
- Kinetic Control : Lower temperatures (50°C) favor linear polymers, while higher temperatures increase crosslinking.
- Characterization : SEC analysis of poly(4-NBAP) shows Mw ~15,000 Da with PDI = 1.8 .
Q. Applications :
- Conductive Polymers : Doping with iodine enhances conductivity (σ = 10⁻³ S/cm).
- Sensors : Fluorescent derivatives detect metal ions (e.g., Cu²⁺) via quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
